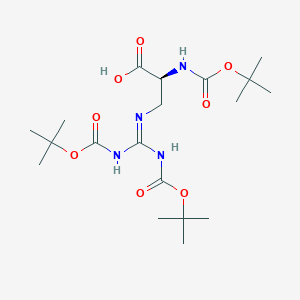

Boc-Alg(Boc)2-OH

Description

Contextualization within the Field of Orthogonally Protected Amino Acids for Organic Synthesis

In the realm of organic synthesis, particularly in the assembly of peptides, the concept of orthogonal protection is paramount. This strategy involves the use of multiple protecting groups, each of which can be removed under specific reaction conditions without affecting the others. peptide.com This allows for the selective deprotection and modification of different functional groups within a molecule, which is essential for building complex structures like peptides in a controlled, stepwise manner. peptide.com

The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, widely used to protect amino groups. numberanalytics.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a variety of conditions but can be readily cleaved with acid, such as trifluoroacetic acid (TFA). numberanalytics.commasterorganicchemistry.comorganic-chemistry.org The development of the Boc protecting group was a significant advancement in peptide synthesis. numberanalytics.com

Boc-Arg(Boc)2-OH exemplifies the principle of orthogonal protection. The α-amino Boc group can be selectively removed to allow for peptide bond formation, while the two Boc groups on the guanidino side chain remain intact, preventing unwanted side reactions involving the highly basic and nucleophilic guanidinium (B1211019) moiety. peptide.combiosynth.com The side-chain Boc groups are also removable with strong acid, often during the final cleavage of the peptide from the solid support in solid-phase peptide synthesis (SPPS). nih.gov This dual protection scheme contrasts with other arginine derivatives that utilize different side-chain protecting groups like tosyl (Tos), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), or benzyloxycarbonyl (Z), each with its own unique cleavage conditions and potential side reactions. peptide.compeptide.com The choice of protecting group strategy is critical for the successful synthesis of a target peptide. google.com

Fundamental Role as a Versatile Arginine Derivative for Peptide Chemistry

Arginine is a crucial amino acid in many biologically active peptides. However, its reactive guanidino side chain presents a significant challenge during chemical peptide synthesis. rsc.org Unprotected, this group can lead to side reactions such as guanidinylation of other amino groups or δ-lactam formation. peptide.comnih.gov Therefore, effective protection of the guanidino group is essential.

Boc-Arg(Boc)2-OH serves as a highly effective and versatile building block for incorporating arginine into peptide sequences. biosynth.com The two Boc groups on the side chain provide robust and sterically hindered protection, minimizing the risk of side reactions. advancedchemtech.com This derivative is particularly useful in Boc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com In this methodology, the Nα-Boc group is removed at each cycle of amino acid addition using TFA, while the side-chain Boc groups, along with the peptide's linkage to the resin, remain stable. google.com

The stability of the bis-Boc protection on the guanidine (B92328) function under the mildly basic conditions used for Fmoc group cleavage also allows for its application in the alternative Fmoc-based SPPS strategy, although a derivative with an Nα-Fmoc group, Fmoc-Arg(Boc)2-OH, is more commonly used in this context. advancedchemtech.comcymitquimica.com The use of Boc-Arg(Boc)2-OH ensures the integrity of the arginine residue throughout the synthesis, leading to higher purity of the final peptide product compared to syntheses using other arginine derivatives that may be more prone to side reactions. nih.gov

Broader Significance in Advanced Synthetic Methodologies and Biomolecule Construction

The utility of Boc-Arg(Boc)2-OH extends beyond routine peptide synthesis into more advanced synthetic applications. Its robust protection scheme is advantageous in the synthesis of complex, arginine-rich peptides or in the construction of larger biomolecules where multiple reaction steps are required. nih.gov

One significant area of application is in the development of peptide-based therapeutics and prodrugs. For instance, Boc-Arg(Boc)2-OH has been utilized in the synthesis of amino acid prodrugs of cytotoxic anthraquinones, which have shown potential as anticancer agents. caymanchem.comcaymanchem.combiosynth.com In such applications, the protected amino acid is linked to a drug molecule, and its subsequent metabolism in the body releases the active compound. The stability and predictable cleavage of the Boc groups are critical for the successful design and function of these complex conjugates.

Furthermore, the principles of orthogonal protection embodied by Boc-Arg(Boc)2-OH are fundamental to various bioconjugation techniques. These methods involve linking peptides to other molecules such as lipids, sugars, or fluorescent labels to create sophisticated tools for chemical biology research. peptide.combiochempeg.com The ability to selectively deprotect specific sites on a peptide, made possible by reagents like Boc-Arg(Boc)2-OH, is essential for achieving the desired molecular architecture and functionality in these advanced biomolecular constructs.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C21H38N4O8 caymanchem.comcaymanchem.combiosynth.com |

| Molecular Weight | 474.6 g/mol caymanchem.comcaymanchem.com |

| CAS Number | 97745-69-2 (asymmetrical) caymanchem.comoakwoodchemical.combioscience.co.uk, 108787-91-3 (symmetrical) biosynth.com |

| Appearance | Crystalline solid caymanchem.comcaymanchem.com |

| Purity | ≥98% caymanchem.comcaymanchem.com |

| Storage Temperature | -20°C caymanchem.comcaymanchem.com |

| Solubility | Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml). caymanchem.comcaymanchem.com |

| UV/Vis | λmax: 232 nm caymanchem.comcaymanchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C19H34N4O8 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |

InChI Key |

KNFDNRSWAHJRET-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Boc Alg Boc 2 Oh

Synthesis of Boc-Arg(Boc)2-OH

The synthesis of Boc-Arg(Boc)2-OH involves carefully planned strategies to selectively protect the different nitrogen atoms of the arginine molecule. The choice of synthetic route is crucial for achieving high yield and purity.

Convergent and Linear Synthetic Strategies for Arginine Protection

In chemical synthesis, two primary strategies are employed: linear and convergent synthesis. chemistnotes.com A linear synthesis assembles a target molecule in a stepwise manner, adding one component at a time. chemistnotes.com In contrast, a convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined at a later stage to form the final product. chemistnotes.comug.edu.pl

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | The target molecule is assembled in a stepwise sequence from starting materials. chemistnotes.com | Simpler planning for less complex molecules. fiveable.me | Overall yield can be low for multi-step syntheses; failure at any step requires restarting the entire sequence. chemistnotes.comug.edu.pl |

| Convergent Synthesis | Key fragments of the target molecule are synthesized independently and then combined. chemistnotes.com | Higher overall efficiency and yield; purification is often simpler; resynthesis of a failed fragment is less costly than a long linear sequence. chemistnotes.comug.edu.plfiveable.me | Requires more complex initial planning and synthesis of multiple fragments. |

Optimization of Reaction Conditions and Reagent Selection for Guanidino Protection

The protection of the highly basic guanidino group (pKa ≈ 12.5) is essential to prevent unwanted side reactions during peptide synthesis and to improve the solubility of the arginine derivative in organic solvents. nih.gov The introduction of two Boc groups onto the side chain to form Nω,Nω'-bis-Boc protection was developed to effectively mask the guanidino moiety. nih.govwiley-vch.de

The synthesis of N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine is a common method for creating a reagent capable of transferring the bis-Boc-guanidinyl group. nih.gov Optimization of the guanidinylation reaction involves careful selection of reagents, solvents, and reaction conditions. For example, the reaction of an amine with N,N'-bis(Boc)-N''-triflylguanidine or similar electrophilic amidine species is a common approach. csic.es Solvents like dimethylformamide (DMF) are frequently used, and bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are employed to facilitate the reaction. mdpi.com The reaction is typically carried out at room temperature over several hours. nih.govmdpi.com Studies have shown that the choice of base and solvent can significantly impact the yield and purity of the final product. mdpi.com

| Parameter | Reagents/Conditions | Purpose |

| Guanidinylating Agent | N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine, N,N'-bis(Boc)-N''-triflylguanidine | To introduce the bis-Boc protected guanidino group onto a primary amine (e.g., ornithine). nih.govcsic.es |

| Solvent | Dimethylformamide (DMF), Acetonitrile (ACN), Dichloromethane (DCM) | To dissolve reactants and facilitate the reaction. mdpi.com |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine | To act as a proton scavenger and promote the reaction. mdpi.com |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side products. mdpi.com |

Stereoselective Synthesis and Enantiomeric Purity Considerations

Maintaining the stereochemical integrity of the α-carbon is paramount in peptide synthesis. The synthesis of Boc-Arg(Boc)2-OH must be stereoselective to ensure that the final product has high enantiomeric purity (e.g., >99% for the L-enantiomer). chemimpex.com Racemization can occur during certain reaction steps, particularly those involving activation of the carboxyl group or under harsh basic or acidic conditions. wiley-vch.de

To avoid racemization, reaction conditions are carefully controlled. For instance, the introduction of protecting groups is typically performed under conditions known to preserve stereochemistry. nih.gov In syntheses starting from a chiral precursor like L-ornithine, subsequent steps are designed to avoid disturbing the chiral center. nih.gov The enantiomeric excess (ee) of the final product is a critical quality parameter and is often determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation. chemimpex.comnedp.com For example, Nα-Boc-L-arginine is expected to have a specific optical rotation. chemimpex.com

Protection and Deprotection Chemistry of the Arginine Side Chain and Alpha-Amino Group

The use of protecting groups is a cornerstone of peptide synthesis, allowing for the sequential and controlled formation of peptide bonds. google.com The Boc group is a widely used acid-labile protecting group for amines. organic-chemistry.org

Principles of Nα-Boc and Nδ,Nω-Bis-Boc Protection of Arginine

The strategy of using three Boc groups to protect arginine in Boc-Arg(Boc)2-OH serves distinct purposes.

Nα-Boc Protection : The Nα-Boc group protects the alpha-amino group of arginine. This carbamate (B1207046) is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). google.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the α-amino group to elongate the peptide chain while side-chain protecting groups remain intact. organic-chemistry.org

Nδ,Nω-Bis-Boc Protection : The guanidino group of arginine is strongly basic and nucleophilic, which can lead to side reactions like δ-lactam formation. nih.govwiley-vch.de While single protecting groups like tosyl (Tos) or pentamethyl-dihydrobenzofuran-sulfonyl (Pbf) are common, they often require strong acids like hydrofluoric acid (HF) or high concentrations of TFA for removal. bzchemicals.com The Nω,Nω'-bis-Boc protection strategy, developed by Verdini and coworkers, offers an alternative where two Boc groups are placed on the terminal nitrogens of the guanidino group. nih.govwiley-vch.de This effectively reduces the basicity and nucleophilicity of the side chain. These two Boc groups can be removed under moderately acidic conditions, such as 95% TFA in water, within about an hour at room temperature. nih.gov This makes the bis-Boc protection scheme compatible with Fmoc-based solid-phase peptide synthesis (SPPS), where the final cleavage and deprotection are performed with TFA. chemimpex.com

| Protecting Group | Position | Purpose | Cleavage Condition |

| Nα-Boc | α-Amino Group | Prevents unwanted reactions at the N-terminus during peptide coupling. google.com | Mild to strong acid (e.g., Trifluoroacetic Acid - TFA). google.comorganic-chemistry.org |

| Nω,Nω'-bis-Boc | Guanidino Side Chain | Reduces basicity and nucleophilicity, prevents side reactions, improves solubility. nih.govwiley-vch.de | Moderately strong acid (e.g., TFA/H2O 95:5). nih.gov |

Mechanistic Investigations of Boc Group Introduction on Arginine

The introduction of a Boc group onto an amine is typically achieved using di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) (Boc₂O). organic-chemistry.org The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the Boc anhydride.

The reaction is generally performed in the presence of a base. organic-chemistry.org For the Nα-amino group, a base like sodium bicarbonate or triethylamine is used in a solvent such as tetrahydrofuran (B95107) (THF) or a water/dioxane mixture. The mechanism proceeds as follows:

The amine nitrogen acts as a nucleophile, attacking a carbonyl carbon of the Boc₂O molecule.

This forms a tetrahedral intermediate.

The intermediate collapses, leading to the formation of the N-Boc protected amine (a carbamate), along with the release of a tert-butoxycarbonyl group which decomposes into tert-butanol (B103910) and carbon dioxide.

When protecting the guanidino group, its higher pKa requires specific conditions. The guanidino group is a resonance-stabilized system, and its nucleophilicity is distributed among the nitrogen atoms. The introduction of two Boc groups onto the Nω and Nω' positions is thought to proceed via a similar nucleophilic attack mechanism, but the conditions must be optimized to achieve double substitution. Catalysts or activating agents can be employed to enhance the electrophilicity of the Boc anhydride or to increase the nucleophilicity of the guanidino nitrogens. organic-chemistry.org The use of N,N'-bis(Boc)-1H-pyrazole-1-carboxamidine as a transfer reagent provides a more controlled way to install the bis-Boc-guanidinyl moiety onto a primary amine. nih.govcsic.es

Selective Removal of Boc Protecting Groups in Boc-Alg(Boc)2-OH

Derivatization and Chemical Modification of this compound

Boc-Arg(Boc)2-OH serves as a versatile precursor for various chemical modifications and derivatizations, extending its utility beyond standard peptide synthesis. The protected arginine derivative has been utilized in the synthesis of amino acid prodrugs of cytotoxic anthraquinones, highlighting its potential in medicinal chemistry. biosynth.comcaymanchem.com

The guanidino group of arginine is a site for potential modification. For instance, studies have shown that the reaction of Nα-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal (B44143) under physiological conditions leads to the formation of several products, indicating the reactivity of the guanidino moiety even when the alpha-amino group is protected. nih.gov Furthermore, the guanidino group can be modified to create arginine derivatives with altered basicity and functionality. For example, derivatives where the guanidine (B92328) is replaced by an amino-functionalized, carbamoylated guanidine group have been synthesized for peptide derivatization and labeling. iris-biotech.deiris-biotech.de

Chemical modification of arginine residues in proteins using reagents like phenylglyoxal, which targets the guanidino group, is a known technique to study protein structure and function. tandfonline.combiorxiv.org While these studies are on the protein level, the underlying reactivity of the arginine side chain is relevant. The full protection of the guanidino group in Boc-Arg(Boc)2-OH is designed to prevent such side reactions during peptide synthesis. peptide.com

Formation of Activated Esters and Coupling Reagents (e.g., with HCTU, EDCI, DMAP, PyBOP, TBTU)

The activation of the carboxylic acid group of Boc-Alg(Boc)₂-OH is a critical first step for its incorporation into a peptide chain via the formation of an amide bond. This transformation is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, which is readily susceptible to nucleophilic attack by the amino group of another amino acid or peptide. fiveable.me A variety of modern coupling reagents are employed for this purpose, each with its own mechanism and advantages, particularly for handling sterically hindered and racemization-prone amino acids. sigmaaldrich.compeptide.com

Commonly used coupling reagents include aminium/uronium salts like HCTU and TBTU, and phosphonium (B103445) salts like PyBOP. These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form highly reactive activated esters in situ. sigmaaldrich.compeptide.com For instance, HBTU and TBTU generate HOBt active esters, while the more reactive HCTU generates a 6-Cl-HOBt ester. sigmaaldrich.com PyBOP also forms an active ester intermediate that facilitates efficient coupling, often with minimal side reactions. peptide.com These reagents are known for their high efficiency and rapid reaction times, making them suitable for challenging couplings. sigmaaldrich.com

Another widely used method involves carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). peptide.compeptide.com EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then react with an amine to form the peptide bond. The addition of HOBt can suppress racemization and improve efficiency. peptide.com DMAP is a highly effective acylation catalyst, particularly in esterifications, and works by forming a reactive N-acylpyridinium species. organic-chemistry.org The choice of reagent and conditions depends on the specific requirements of the synthesis, such as whether it is performed in solution or on a solid phase. peptide.com

| Coupling Reagent | Abbreviation For | Activating Mechanism | Typical Additives/Base |

|---|---|---|---|

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms a highly reactive O-(6-ClBt) ester. sigmaaldrich.com | DIPEA |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a reactive O-acylisourea intermediate. organic-chemistry.org | HOBt, DMAP |

| DMAP | 4-(Dimethylamino)pyridine | Acts as a nucleophilic catalyst, forming a reactive acylpyridinium ion. organic-chemistry.org | Used with an activator like EDCI |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms a HOBt active ester. peptide.com | DIPEA |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Forms a HOBt active ester. sigmaaldrich.com | DIPEA, HOBt |

Synthesis of Modified Arginine Analogues Utilizing Boc-Alg(Boc)₂-OH (e.g., aza-arginine precursors)

The structure of Boc-Alg(Boc)₂-OH makes it a valuable building block for the synthesis of more complex, modified arginine analogues. The di-Boc protection of the guanidino group is robust and ensures its stability during various synthetic transformations. biosynth.com One important class of modified analogues is aza-amino acids, where the α-carbon is replaced by a nitrogen atom. This modification can significantly alter the biological properties of a peptide, for instance by increasing its resistance to enzymatic degradation. kirj.ee

The synthesis of aza-arginine precursors often involves the construction of a protected hydrazine (B178648) derivative which is then elaborated. kirj.eeresearchgate.net For example, the synthesis of an Fmoc-protected aza-arginine precursor, Fmoc-aza-Arg(Boc)₂, has been reported. kirj.eeresearchgate.net One synthetic route starts from a protected hydrazine, which is alkylated with a suitable electrophile containing a masked amino group. This is followed by deprotection and subsequent guanylation of the side-chain amino group to install the di-Boc-protected guanidyl moiety. researchgate.net

While these syntheses may not start directly from Boc-Alg(Boc)₂-OH, the methodologies employed highlight the importance of the di-Boc guanidino protecting group strategy. Boc-Alg(Boc)₂-OH represents a stable, pre-formed synthon containing this key functional group. It could theoretically be used in pathways where the α-amino acid portion is chemically modified or cleaved and rebuilt to form aza-analogue structures, although such a route is less direct than building the aza-amino acid backbone first. The primary value lies in the established stability and handling of the Boc-Alg(Boc)₂-OH moiety, which informs the design of synthetic routes for other complex analogues. biosynth.comnih.gov

| Synthetic Step | Key Reagents/Intermediates | Transformation | Reference |

|---|---|---|---|

| Hydrazine Alkylation | N-Fmoc-hydrazine, N-Boc-3-bromopropylamine | Formation of a protected aza-ornithine backbone. | kirj.ee |

| Guanylation | N,N'-di-Boc-N''-triflylguanidine or N,N'-bis-Boc-S-methylisothiourea | Conversion of the side-chain amine to a di-Boc-protected guanidino group. | researchgate.netnih.gov |

| Reductive Amination (Alternative Route) | 3-(Nω,Nω-di-Boc-guanidyl)propanal, Fmoc hydrazine | Direct formation of the aza-arginine precursor from an aldehyde. | kirj.ee |

Regioselective Transformations of the Carboxylic Acid Functionality

Beyond activation for peptide coupling, the carboxylic acid group of Boc-Alg(Boc)₂-OH can undergo various other regioselective transformations, provided the reaction conditions are mild enough to preserve the acid-labile Boc protecting groups. google.com

One common transformation is the reduction of the carboxylic acid to a primary alcohol. This is typically achieved via a two-step process to avoid harsh reagents. The carboxylic acid can first be activated, for example, by forming a mixed anhydride with ethyl chloroformate, which is then reduced with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). core.ac.uk This method generally proceeds with good yields and minimal racemization. The resulting protected amino alcohol can be a valuable intermediate for further synthetic modifications.

Esterification is another key transformation. While standard Fischer esterification conditions are too harsh for Boc-protected substrates, milder methods are effective. The Steglich esterification, which uses a carbodiimide (B86325) (like DCC or EDCI) and a catalytic amount of DMAP, is particularly well-suited for converting sterically demanding and acid-sensitive carboxylic acids into esters. organic-chemistry.org This reaction proceeds through a DMAP-activated intermediate, which readily reacts with an alcohol. organic-chemistry.org

Other more complex transformations, such as the formation of lactones, can be envisioned if an appropriate hydroxyl group is present elsewhere in the molecule. For instance, iodolactonization can be used to form γ-lactones from unsaturated N-Boc amino acids, demonstrating that the carboxylic acid can participate in intramolecular cyclizations under specific, regioselective conditions. mdpi.com These transformations expand the synthetic utility of Boc-Alg(Boc)₂-OH beyond linear peptide synthesis, enabling its use in the creation of cyclic peptides and other complex structures.

| Transformation | Reaction Type | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction | Reduction of Carboxylic Acid | 1. Ethyl chloroformate, Base 2. NaBH₄ | Protected Amino Alcohol | core.ac.uk |

| Esterification | Steglich Esterification | Alcohol, EDCI (or DCC), DMAP (cat.) | Ester | organic-chemistry.org |

| Amide Formation | Peptide Coupling | Amine, PyBOP, DIPEA | Amide (Peptide) | peptide.com |

| Lactonization | Intramolecular Cyclization | I₂, Base (on an unsaturated precursor) | Iodolactone | mdpi.com |

Compound Index

| Abbreviation/Name | Full Chemical Name |

|---|---|

| Boc-Alg(Boc)₂-OH | Nα-Boc-L-α-aminoguanidino(N,N'-di-Boc)-acetic acid |

| HCTU | N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate |

| EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| DMAP | 4-(Dimethylamino)pyridine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |

| HOBt | 1-Hydroxybenzotriazole |

| DIPEA | N,N-Diisopropylethylamine |

| Boc | tert-Butyloxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Fmoc-aza-Arg(Boc)₂ | Fmoc-protected aza-arginine with a di-Boc protected guanidino group |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| NaBH₄ | Sodium borohydride |

Advanced Applications of Boc Alg Boc 2 Oh in Academic Research

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process after each reaction step. researchgate.net The choice of protecting groups is critical to the success of SPPS. Two primary strategies dominate the field: the Boc (tert-butyloxycarbonyl) strategy, which utilizes acid-labile protecting groups, and the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which employs a base-labile Nα-protecting group with acid-labile side-chain protection. peptide.comnih.gov

Optimization of Coupling Efficiencies and Minimization of Side Reactions in SPPS

While providing excellent protection, the steric bulk of the two Boc groups on the arginine side chain can present challenges. This bulkiness may lead to slower reaction kinetics, necessitating longer coupling times or the use of more potent coupling reagents to achieve high efficiency. advancedchemtech.com Standard activators like TBTU, HBTU, or PyBOP are generally effective, though reaction conditions may need optimization. merckmillipore.com

| Arginine Derivative (Fmoc-Protected) | Tendency for δ-Lactam Formation | Observed Coupling Efficiency | Reference |

|---|---|---|---|

| Fmoc-Arg(Boc)2-OH | High / Fast Kinetics | Low (28%) | mdpi.com |

| Fmoc-Arg(Pbf)-OH | Moderate | High (>99%) | |

| Fmoc-Arg(NO2)-OH | Low | High (>99%) | mdpi.com |

Another potential side reaction during SPPS is the guanidinylation of the N-terminal amine by uronium/aminium-based coupling reagents (e.g., HBTU, HATU), which irreversibly terminates the peptide chain. peptide.com While the protection of the arginine side chain itself prevents it from causing this issue, the general strategy to avoid this is to pre-activate the carboxylic acid component before adding it to the resin-bound peptide. researchgate.net

Role in the Synthesis of Arginine-Rich Peptides

Arginine-rich peptides, such as cell-penetrating peptides (CPPs) and certain antimicrobial peptides, are of significant therapeutic and research interest. chempep.com The synthesis of these sequences, which contain multiple arginine residues, is often challenging due to cumulative side reactions and aggregation issues. The highly basic nature of the unprotected guanidinium (B1211019) group can interfere with coupling reactions and promote undesirable interactions.

The use of Fmoc-Arg(Boc)2-OH or Boc-Arg(Boc)2-OH provides a robust solution by completely masking the basicity and nucleophilicity of the guanidinium side chains throughout the synthesis. chempep.com This comprehensive protection is crucial for preventing side reactions such as ornithine formation or modification of the guanidinium group during the repeated coupling and deprotection cycles required for synthesizing long, arginine-rich sequences. researchgate.net Although coupling may be slower, the enhanced protection can lead to a purer final product with fewer deletion sequences or modified by-products, simplifying the final purification process.

Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a vital technique, particularly for large-scale production and the synthesis of very long peptides or proteins via fragment condensation. researchgate.netlibretexts.org In this approach, protected peptide fragments are synthesized and purified individually before being joined together in solution.

Strategic Use in Macrocyclization and Peptide Ligations

Macrocyclization is a key strategy to impart conformational rigidity, enhance biological activity, and improve the stability of peptides. rsc.orguni-kiel.de For cyclization to be successful, all reactive functional groups not involved in the ring-closing reaction must be effectively protected to prevent polymerization or other side reactions. nih.gov The complete protection of the arginine side chain by two Boc groups makes Boc-Arg(Boc)2-OH an excellent building block for linear precursors destined for macrocyclization. The inert nature of the protected guanidinium group ensures it does not interfere with the amide bond formation or other chemistries used for cyclization.

Peptide ligation techniques, most notably Native Chemical Ligation (NCL), are powerful methods for joining unprotected peptide fragments. ethz.ch NCL involves the reaction between a C-terminal thioester and an N-terminal cysteine residue. While the ligation itself occurs between unprotected fragments, the synthesis of these precursor fragments often requires a robust protection strategy. peptide.comethz.ch Using Boc-Arg(Boc)2-OH during the synthesis of these fragments ensures the integrity of the arginine residues. The side-chain protection is then removed during the final deprotection and cleavage step before the fragment is used in the ligation reaction.

Synthesis of Complex Peptide Sequences for Structural and Functional Studies

The synthesis of complex, multi-domain peptides or small proteins for detailed structural and functional analysis often relies on a combination of SPPS and solution-phase fragment condensation. peptide.com In these multi-step syntheses, maintaining the purity and integrity of each peptide fragment is paramount. The use of fully protected arginine derivatives like Boc-Arg(Boc)2-OH or its di-benzyloxycarbonyl equivalent, Boc-Arg(Z)2-OH, is highly advantageous in the solution-phase synthesis of such fragments. peptide.com The comprehensive side-chain protection minimizes side reactions during fragment coupling, which can be low-yielding and prone to impurities. peptide.com By ensuring that the highly reactive guanidinium group is completely masked, researchers can achieve higher yields and purity in the synthesis of complex peptide targets.

Development of Chemically Modified Biomolecules and Prodrugs

The modification of bioactive molecules to enhance their therapeutic properties is a cornerstone of pharmaceutical research. A prominent strategy in this field is the development of prodrugs, which are inactive or less active precursors that are metabolically converted into the active drug within the body. nih.gov This approach is frequently employed to overcome challenges such as poor solubility, chemical instability, and low bioavailability. Amino acids are particularly attractive as carriers or "promoieties" in prodrug design due to their low toxicity, biocompatibility, and the potential to utilize endogenous amino acid and peptide transport systems to improve drug absorption and distribution. nih.govnih.gov

Design and Synthesis of Amino Acid Prodrugs from Boc-Alg(Boc)2-OH

The synthesis of amino acid-based prodrugs requires precise control over chemical reactions, which is achieved through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis and organic chemistry. It effectively shields the amino group from participating in unwanted side reactions and can be readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA). nih.govpeptide.com

In the case of Nα,Nω,Nω'-Tris(tert-butoxycarbonyl)arginine, designated here as this compound, the Boc groups protect the alpha-amino group and the two nitrogens of the side-chain guanidino group. This strategic protection leaves the carboxylic acid (-OH) group as the primary site available for chemical modification. The general design for a prodrug synthesized from this precursor involves the formation of an ester or amide bond by coupling the free carboxylic acid of this compound with a drug molecule that contains a suitable hydroxyl or amine functional group. This coupling is typically facilitated by standard activation reagents used in peptide chemistry. Once the linkage is formed, the Boc groups can be cleaved to yield the final arginine-drug conjugate, which is the functional prodrug.

Prodrugs for Enhanced Delivery and Targeted Therapeutics in Research Models

A primary goal of creating amino acid prodrugs is to enhance the delivery of therapeutic agents to their site of action. nih.gov By linking a drug to an amino acid like arginine, the resulting conjugate can potentially hijack specific nutrient transport systems, such as peptide transporters (PEPT1 and PEPT2), to improve its absorption across biological membranes. nih.gov The highly cationic nature of the arginine side chain is also known to facilitate cell membrane penetration, a property that can be exploited for improved intracellular drug delivery.

Targeted drug delivery seeks to increase the concentration of a drug in diseased tissues while minimizing exposure to healthy tissues, thereby reducing side effects. nih.govmdpi.com This is often accomplished by conjugating the drug to a ligand that specifically binds to receptors overexpressed on target cells, such as cancer cells. mdpi.com An arginine-based prodrug could be further modified with such a targeting moiety. In research settings, the efficacy of these targeted systems is evaluated in various models. Initial in vitro studies using specific cell lines help confirm cellular uptake and target engagement, while subsequent in vivo studies in animal models are used to assess pharmacokinetics, tissue distribution, and therapeutic outcomes.

Application as a Precursor for Non-Peptidic Nitrogen-Containing Compounds

The protected functionalities of this compound make it a versatile building block not only for peptide-based structures but also for a range of non-peptidic molecules. The protected guanidino group, in particular, is a valuable synthon for constructing other complex nitrogen-containing compounds.

Synthesis of Creatine (B1669601) Derivatives and Guanidino Compounds

Creatine plays a vital role in cellular energy metabolism, but its therapeutic use is limited by poor transport across the blood-brain barrier and cell membranes. nih.gov The synthesis of more lipophilic creatine derivatives to overcome this limitation is complicated by creatine's inherent chemical properties, including low reactivity and a high propensity to cyclize into the inactive form, creatinine (B1669602). nih.govresearchgate.net

A successful synthetic approach, analogous to the chemistry of this compound, utilizes a Boc-protected creatine intermediate, (Boc)2-creatine. nih.govresearchgate.net Protecting the guanidino group with two Boc moieties serves two critical functions: it prevents the intramolecular cyclization reaction, and it increases the molecule's solubility in organic solvents, facilitating subsequent reactions. nih.govresearchgate.net This strategy leaves the carboxylic acid group of creatine free for selective modification, such as conjugation with other molecules to form amide derivatives. nih.govgoogle.com The synthesis typically proceeds by forming (Boc)2-creatine from a sarcosine (B1681465) ester, followed by coupling at the carboxyl group, and a final deprotection step to yield the desired creatine derivative. researchgate.netgoogle.com Research has shown that derivatives produced via this method can enter cells without relying on the natural creatine transporter, demonstrating the potential of this strategy to improve bioavailability. researchgate.netresearchgate.net

| Precursor | Synthetic Strategy | Key Advantage of Protection | Research Finding |

| (Boc)2-creatine | Protection of the guanidine (B92328) group with Boc allows for selective conjugation at the free carboxylic acid. nih.govgoogle.com | Prevents intramolecular cyclization to creatinine and improves solubility in organic solvents. researchgate.net | Resulting derivatives show an ability to enter cells independently of the creatine transporter. researchgate.net |

| (Boc)2-creatine | Amide derivatives are formed from the protected precursor, followed by deprotection of the Boc groups. nih.gov | Allows for the synthesis of more lipophilic creatine molecules designed to cross the blood-brain barrier. nih.gov | Lipophilic derivatives significantly increased the total creatine content in cells with both active and blocked transporters. researchgate.net |

Exploration in the Synthesis of Heterocyclic Scaffolds

Nitrogen-containing heterocyclic compounds are ubiquitous structural motifs in pharmaceuticals and biologically active molecules. nih.govnih.gov The synthesis of these scaffolds often relies on versatile building blocks, and Boc-protected compounds are valuable precursors in this context. The Boc group serves as a reliable protecting group that directs reactivity and can be removed in the final stages of a synthesis. nih.gov

The protected guanidino functionality within this compound represents a key structural element for building certain heterocycles, such as pyrimidine (B1678525) or imidazole (B134444) derivatives. The synthesis could involve a cyclocondensation reaction between the guanidino group and a molecule containing two electrophilic centers, such as a β-keto ester. nih.gov While direct examples starting from this compound are not prominent in the literature, the principle is well-established. For instance, palladium-catalyzed reactions are employed to create N-Boc-protected diazaheterocycles like piperazin-2-ones, and cyclodehydration of Boc-protected amino-enones is used to synthesize N-Boc-pyrroles. nih.govresearchgate.net These examples highlight the potential of using the protected arginine derivative as a precursor for complex, non-peptidic heterocyclic structures relevant to medicinal chemistry.

Structural Analysis and Characterization Methodologies in Research on Boc Alg Boc 2 Oh and Its Derivatives

Spectroscopic Techniques for Elucidating Chemical Structures and Purity

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For complex, protected amino acids like Boc-Alg(Boc)2-OH, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural assignment of organic molecules, including protected amino acids and peptides. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to determine the precise arrangement of atoms and to confirm the successful installation of the Boc protecting groups.

¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the carbonyl carbons of the Boc groups (around 150-156 ppm) and the quaternary carbons of the tert-butyl groups (around 80-84 ppm). mdpi.combzchemicals.comorgsyn.org The chemical shifts of the α-carbon and the carbons in the guanidinium (B1211019) group are also diagnostic. The successful protection of the guanidinium group with two Boc groups in this compound would be confirmed by the presence of the corresponding carbon signals and the absence of signals that would indicate an unprotected or partially protected guanidinium moiety. The quantitative nature of ¹³C NMR, particularly with techniques like inverse-gated decoupling, can further confirm the stoichiometry of the protecting groups. The analysis of both ¹H and ¹³C NMR spectra, often in conjunction with data from related known compounds, allows for the complete and confident structural assignment of this compound and its derivatives. researchgate.net

Detailed NMR data for various Boc-protected amino acids and guanidine (B92328) compounds have been reported, providing a valuable reference for the characterization of new derivatives.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Boc-Protected Compounds

| Compound | Boc (s, 9H) | α-H | Other Characteristic Signals | Solvent |

|---|---|---|---|---|

| Boc-Alg-Gly-OMe | 1.43 | 4.29 (m, 1H) | 5.52 (m, 1H, NH), 5.77 (m, 1H, CγH), 5.11-5.18 (m, 2H, CδH) | CDCl₃ |

| N,N′-Di-Boc-N″-benzylguanidine | 1.42, 1.45 | - | 4.57 (d, 2H), 7.20-7.21 (m, 5H), 8.55 (br s, 1H, NH), 11.50 (br s, 1H, NH) | CDCl₃ |

| Boc-Thr(Bzl)-OH | 1.455 | 4.374 | 7.26-7.29 (m, 5H, Ar-H), 5.34 (d, 1H, NH), 4.178 (m, 1H, β-H) | CDCl₃ |

| Boc-Lys-OH | 1.437 | 3.88 | 3.004 (t, 2H, ε-CH₂), 1.71 (m, 2H, β-CH₂), 1.68 (m, 2H, δ-CH₂) | D₂O |

Data sourced from multiple studies. chemicalbook.comchemicalbook.comorgsyn.orgwiley-vch.de

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Boc-Protected Compounds

| Compound | Boc C=O | Boc C(CH₃)₃ | α-C | Other Characteristic Signals | Solvent |

|---|---|---|---|---|---|

| N,N′-Di-Boc-N″-benzylguanidine | 153.1, 156.0 | 79.3, 83.1 | - | 45.0 (CH₂Ph), 163.5 (C=N) | CDCl₃ |

| N,N'-di-Boc-N"-triflylguanidine | 150.1, 152.3 | 83.4 | - | 119.1 (q, CF₃) | DMSO-d₆ |

| Boc-protected phenylalanine derivative | 152.20 | 84.54 | 54.74 | 174.79 (C=O, ester) | CDCl₃ |

Data sourced from multiple studies. bzchemicals.comorgsyn.org

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. wiley-vch.de High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. thieme-connect.comrsc.org

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. In an MS/MS experiment, the parent ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the connectivity of the molecule. For Boc-protected amino acids and peptides, characteristic fragmentation patterns are observed. A common fragmentation pathway involves the loss of the Boc group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govnih.gov For example, in the analysis of Boc-protected carbopeptides, the loss of isobutylene from the protonated molecule, [M+H-56]⁺, was a significant fragmentation pathway. nih.gov

The fragmentation of the guanidinium group itself, and how this is influenced by the Boc protecting groups, would be a key area of investigation in the MS/MS analysis of this compound. The fragmentation patterns can help to confirm that the Boc groups are attached to the guanidinium nitrogen atoms. The analysis of fragment ions can also help to sequence peptides containing this modified amino acid. nih.gov The specific fragmentation pathways observed can sometimes even provide information about the stereochemistry of the molecule. nih.gov

Table 3: Common Fragmentations of Boc-Protected Compounds in ESI-MS/MS

| Precursor Ion | Characteristic Neutral Loss | Fragment Ion |

|---|---|---|

| [M+H]⁺ | C₄H₈ (isobutylene) | [M+H-56]⁺ |

| [M+H]⁺ | C₅H₈O₂ (Boc group) | [M+H-100]⁺ |

| [M-H]⁻ | C₅H₉O₂H (tert-butanol) + CO₂ | [M-H-C(CH₃)₃OH-CO₂]⁻ |

Data compiled from studies on Boc-protected peptides. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for both the analysis and purification of this compound and its derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, where a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.org

For analytical purposes, HPLC is used to assess the purity of a synthesized compound. sigmaaldrich.comcblpatras.gravantorsciences.com A pure compound will ideally show a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of the purity. Chiral HPLC, using a chiral stationary phase, can be employed to determine the enantiomeric purity of the compound, which is crucial for applications in peptide synthesis where stereochemical integrity must be maintained. tandfonline.comtandfonline.com

For preparative purposes, HPLC is used to isolate and purify the desired product from a crude reaction mixture. rsc.orgnih.gov By scaling up the analytical method, larger quantities of the compound can be injected onto a preparative column, and the fraction corresponding to the product peak is collected. The efficiency of the separation can be optimized by adjusting parameters such as the gradient of the mobile phase, the flow rate, and the column dimensions. nih.gov The purity of the collected fractions is then typically confirmed by analytical HPLC and other spectroscopic methods. The use of a slow gradient of the organic solvent in the mobile phase has been shown to improve the resolution and yield in the purification of peptides. nih.gov

Table 4: Typical HPLC Conditions for Analysis of Boc-Protected Amino Acids

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 or C8, e.g., 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | Linear gradient from a low to a high percentage of solvent B |

| Flow Rate | 1.0 mL/min for analytical scale |

| Detection | UV absorbance at 220 nm |

Conditions are general and may be optimized for specific compounds. rsc.org

X-ray Diffraction for Solid-State Conformational Studies of Related Peptides

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique provides the most definitive information about the three-dimensional structure of a molecule in the solid state. X-ray crystallography has been successfully applied to study the conformations of related peptides containing modified or protected amino acids. researchgate.net

In the context of peptides containing Boc-Alg(Boc)2, an X-ray structure would provide invaluable insights into the spatial arrangement of the bulky Boc-protected guanidinium group and its potential interactions with other parts of the peptide or with neighboring molecules in the crystal lattice. This information can be used to validate and refine molecular models and to understand the structural basis for the biological activity or properties of these peptides. The solid-state conformation can also be compared with solution-state conformations determined by NMR to assess the conformational flexibility of the molecule.

Theoretical and Computational Studies on Boc Alg Boc 2 Oh and Arginine Protection

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of protected arginine derivatives is crucial for their behavior in chemical synthesis and biological systems. The bulky tert-butyloxycarbonyl (Boc) groups on the guanidinium (B1211019) side chain of Boc-Alg(Boc)2-OH significantly influence its three-dimensional structure and dynamics.

Conformational analysis, often performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and theoretical calculations, reveals the preferred spatial arrangements of the molecule. nih.gov Studies on analogous N,N'-di-Boc protected guanidine (B92328) derivatives have shown that the protecting groups dictate a specific conformation, inducing a 180° change in the dihedral angle between the guanidinium moiety and adjacent ring systems compared to their unprotected salt forms. nih.gov This conformational control is attributed to intramolecular hydrogen bonding within the tert-butyl carbamate (B1207046) groups. nih.gov

Molecular Dynamics (MD) simulations offer a dynamic picture of these molecules, revealing how they move and interact with their environment over time. MD simulations of poly-arginine in aqueous solutions have shown a distinct tendency for the guanidinium side chains to associate with each other, a phenomenon known as like-charge pairing. acs.org While the Boc groups in this compound prevent this specific interaction by masking the guanidinium group, the underlying principles of guanidinium behavior are key to understanding the necessity of such protection. MD simulations are also employed to predict the conformational stability of protected amino acids during solid-phase peptide synthesis (SPPS), often in explicit solvent mixtures like trifluoroacetic acid (TFA) and water. Coarse-grained MD simulations, which simplify atomic representations to study longer timescale events, have been used to assess the behavior of arginine-containing peptides within lipid bilayers, highlighting the role of the arginine side chain in mediating interactions. nih.gov

Computational exploration of tailored arginine analogues, such as proline-arginine hybrids, utilizes MD simulations and quantum mechanics to examine their conformational profiles. nih.gov These studies show that the final conformation is a balance between the geometric constraints imposed by the amino acid backbone and the ability of the protected guanidinium side chain to form hydrogen bonds with the main chain. nih.gov

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Studying oligoarginine aggregation in water | Revealed significant like-charge pairing of guanidinium side chains. | acs.org |

| MD Simulations & B3LYP Calculations | Exploring conformational profiles of proline-arginine hybrids | Conformations are a balance of geometric constraints and side-chain hydrogen bonding. | nih.gov |

| Coarse-Grained MD Simulations | Assessing peptide behavior in lipid bilayers | Provides insights into peptide-membrane interactions over longer timescales. | nih.gov |

| NMR, X-ray & B3LYP/6-31+G** Studies | Conformational analysis of Boc-protected guanidines | Boc groups induce a 180° change in dihedral angle compared to unprotected salts. | nih.gov |

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the energetics of different molecular conformations and the mechanisms of chemical reactions. These methods can predict the stability of protected arginine derivatives and the energy barriers for their conversion.

For example, DFT calculations at the B3LYP/6–31+G(d,p) level have been used to map the potential energy surface of arginine analogues. nih.gov Such studies provide the relative energies of various stable conformers, identifying the most energetically favorable structures. nih.gov The analysis reveals that interactions between the guanidinium moiety and the peptide backbone can stabilize certain conformations, such as the αL conformation. nih.gov

Quantum mechanics is also used to investigate the fundamental properties of the guanidinium group itself. aip.org Ab initio and DFT methods have been applied to study the geometries, energies, and electronic absorption spectra of both neutral guanidine and the protonated guanidinium cation. aip.org These foundational calculations are critical for understanding the electronic structure that the Boc groups in this compound are designed to mask. Furthermore, quantum chemical calculations of substituent effects on amino acid side chains provide quantitative scales for properties like inductive and field effects, which influence reactivity. researchgate.net

The energetics of intermolecular interactions, which are central to biological recognition and chemical reactivity, are also a key focus. DFT calculations have been employed to analyze the structural and energetic characteristics of hydrogen-bonded pairs between the arginine side chain and biological molecules like ribonucleotides. acs.org These studies quantify the significant interaction energies, which can be as strong as -26.7 kcal/mol on average for pairs involving arginine, underscoring the high propensity of the unprotected guanidinium group to form strong hydrogen bonds. acs.org

| Amino Acid | Nucleobase | Average Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Arginine (R) | Cytosine (C) | -33.6 | acs.org |

| Arginine (R) | Guanine (G) | -20.1 | acs.org |

| Arginine (R) | Uracil (U) | -17.6 | acs.org |

| Arginine (R) | Adenine (A) | -10.9 | acs.org |

Note: Energies calculated using Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,p) level, representing gas-phase interactions. acs.org

In Silico Modeling for Predicting Reactivity and Selectivity

In silico modeling applies computational methods to predict the chemical reactivity and selectivity of molecules like this compound in various contexts. These models can guide experimental design by forecasting the outcomes of reactions or the stability of compounds under different conditions.

One application is the prediction of side reactions during peptide synthesis. The electron-withdrawing nature of certain protecting groups, for instance, can minimize the nucleophilicity of the guanidinium group, which in turn reduces the likelihood of side reactions like δ-lactam formation. nih.gov A comparative study on the stability of different Fmoc-protected arginine derivatives, including Fmoc-Arg(Boc)2-OH, demonstrated that the bis-Boc protection is highly prone to degradation and δ-lactam formation compared to other protecting groups like Pbf or NO2 under specific conditions. nih.gov

| Compound | Solvent | Stability Observation | Primary Degradation Product | Reference |

|---|---|---|---|---|

| Fmoc-Arg(Boc)2-OH | DMF | Slowly degraded over time | Fmoc-Arg(Boc)-OH | nih.gov |

| Fmoc-Arg(Boc)2-OH | NMP | Slowly degraded over time | Fmoc-Arg(Boc)-OH | nih.gov |

| Fmoc-Arg(NO2)-OH | DMF & NMP | Stable | N/A | nih.gov |

| Fmoc-Arg(Pbf)-OH | DMF & NMP | Stable | N/A | nih.gov |

In silico models are also used extensively in drug discovery and biochemistry to predict how arginine residues or their mimics interact with protein targets. For instance, comparative modeling and structure-based virtual screening have been used to identify small-molecule inhibitors of protein arginine methyltransferase 5 (PRMT5), a key enzyme in cancer pathways. nih.gov These models help validate the catalytic site and predict binding interactions, such as π-stacking, that are critical for inhibitor selectivity. nih.gov Similarly, in silico models have been developed to predict sites on proteins that are most prone to metal-catalyzed oxidation, a process that can selectively target arginine residues. plos.org By identifying "hot spots" of carbonylation, these predictive models help to understand how and why certain proteins evolve to either maintain or lose reactive sites depending on their biological function. plos.org Such models can effectively predict reactive sites across different organisms, demonstrating their broad applicability. plos.org

Future Perspectives and Emerging Research Directions

Green and Sustainable Synthetic Approaches for Boc-Alg(Boc)2-OH

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including protected amino acids like this compound. The multi-step synthesis of this compound traditionally involves significant amounts of hazardous solvents, reagents, and energy. Future research is focused on developing more environmentally benign and sustainable manufacturing processes.

Key areas of focus include:

Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Employing reusable heterogeneous catalysts instead of stoichiometric reagents to minimize waste. rasayanjournal.co.in Zeolite catalysts, for instance, are being explored for certain condensation reactions in related heterocyclic synthesis. rasayanjournal.co.in

Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound-mediated synthesis. mdpi.comresearchgate.netnih.gov These methods can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Solvent-Free Reactions: Exploring solid-state or grinding techniques that eliminate the need for solvents altogether, simplifying purification and reducing environmental impact. mdpi.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Conventional Method | Potential Green Alternative |

|---|---|---|

| Solvent Use | Dichloromethane, Dimethylformamide (DMF) | Water, ionic liquids, or solvent-free conditions. |

| Energy Input | Conventional reflux/heating | Microwave-assisted or ultrasonic irradiation. researchgate.netnih.gov |

| Reagents | Stoichiometric coupling agents and bases | Use of recyclable catalysts and optimized reaction conditions. rasayanjournal.co.in |

| Waste Reduction | Multiple work-up and purification steps | One-pot synthesis, processes with easier product isolation. |

By integrating these green approaches, the production of this compound can become more cost-effective, safer, and environmentally sustainable, aligning the field of peptide chemistry with modern standards of sustainable development.

Advanced Methodologies for Automated Synthesis and High-Throughput Applications

The demand for novel peptides in drug discovery and materials science has spurred the development of automated and high-throughput (HT) synthetic platforms. This compound is well-suited for these applications due to the high stability of its guanidino protecting groups, which prevents side reactions during automated solid-phase peptide synthesis (SPPS).

Future advancements will focus on optimizing the integration of complex building blocks like this compound into fully automated workflows. This includes the development of:

Advanced Robotic Systems: Robots capable of performing multi-step syntheses in parallel, allowing for the rapid creation of large libraries of peptides containing modified arginine residues. researchgate.net

Microfluidic Reactors: Continuous-flow systems that enable precise control over reaction conditions, reduce reagent consumption, and can be integrated with real-time analytics.

High-Throughput Screening (HTS): Coupling automated synthesis directly with HTS platforms to rapidly evaluate the biological activity or material properties of the synthesized peptides. This synergy accelerates the discovery of new lead compounds and materials. researchgate.net

The use of this compound in these advanced systems is critical for creating peptides with specific structural modifications. The robust Boc protection on the guanidino group ensures that the integrity of the arginine side chain is maintained throughout the automated synthesis cycles, leading to higher purity of the final products.

Exploration of Novel Bioactive Scaffolds Derived from this compound

The guanidino group of arginine is a key pharmacophore in many biological interactions, particularly through its ability to form salt bridges and hydrogen bonds with biological receptors. nih.gov The use of this compound as a synthetic precursor allows for the strategic modification of this group, leading to the exploration of novel bioactive scaffolds with tailored properties.

By incorporating this compound into a peptide sequence and then selectively deprotecting and modifying the guanidino group, researchers can fine-tune the biological activity of peptides. This approach has been used to modulate the subtype selectivity of integrin ligands. nih.gov For example, modifications to the guanidine (B92328) group can alter the binding affinity and selectivity of RGD (Arg-Gly-Asp) peptides for different integrin subtypes, which are receptors involved in processes like cell adhesion and signaling. nih.gov

Emerging research directions in this area include:

Guanidine-Modified Peptidomimetics: Creating non-peptide scaffolds that mimic the spatial arrangement of the key guanidino group to develop more stable and orally bioavailable drugs.

Cell-Penetrating Peptides (CPPs): Designing novel CPPs by modifying the guanidinium (B1211019) groups to enhance cellular uptake and delivery of therapeutic cargoes.

Antimicrobial Peptides (AMPs): Systematically altering the charge and hydrogen-bonding capacity of the guanidino groups in AMPs to improve their potency against resistant bacteria while minimizing toxicity to human cells.

The ability to precisely modify the arginine side chain, enabled by precursors like this compound, is a powerful tool for medicinal chemists. It opens the door to developing new generations of peptide-based therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties.

Q & A

Basic: What are the standard protocols for synthesizing Boc-Alg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Boc-Alg(Boc)₂-OH is synthesized via Boc-SPPS, leveraging tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. Key steps include:

- Coupling Conditions : Use dicyclohexylcarbodiimide (DCC) or HOBt as activating agents in dichloromethane (DCM) or dimethylformamide (DMF) .

- Deprotection : Treat with trifluoroacetic acid (TFA) to remove Boc groups, followed by neutralization with diisopropylethylamine (DIEA).

- Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining or HPLC to verify coupling efficiency and purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing Boc-Alg(Boc)₂-OH?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydrogen bonding interactions (e.g., 2-OH signals split due to intramolecular hydrogen bonds) and confirms Boc group integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects dimerization or oxidation byproducts .

- TLC/HPLC : Assess purity (>98% by TLC) and monitor reaction progress .

Advanced: How can researchers address low solubility of Boc-Alg(Boc)₂-OH in common organic solvents during SPPS?

Methodological Answer:

- Solvent Optimization : Test mixed solvents (e.g., DMF:DCM 1:1) or additives like trifluoroethanol (TFE) to enhance solubility .

- Temperature Control : Conduct coupling reactions at 0–4°C to reduce aggregation.

- Co-solvent Systems : Use urea or guanidine hydrochloride to disrupt intermolecular hydrogen bonds .

Advanced: How to interpret contradictory NMR signals arising from Boc-Alg(Boc)₂-OH's structural isomerism or hydrogen bonding?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic hydrogen bonding by analyzing signal coalescence at elevated temperatures .

- Computational Modeling : Density Functional Theory (DFT) predicts intramolecular hydrogen bond stability and isomer populations .

- 2D NMR Techniques : NOESY or HSQC correlations map spatial proximity of protons involved in hydrogen bonding .

Basic: What is the role of Boc-Alg(Boc)₂-OH in peptide chain assembly?

Methodological Answer:

Boc-Alg(Boc)₂-OH acts as a protected amino acid derivative, enabling sequential peptide elongation. The Boc group:

- Prevents Racemization : Stabilizes the α-amino group during coupling.

- Facilitates Orthogonal Deprotection : Allows selective removal under acidic conditions without affecting other functional groups .

Advanced: What strategies mitigate side reactions like premature deprotection or racemization during Boc-Alg(Boc)₂-OH incorporation?

Methodological Answer:

- Optimized Deprotection Time : Limit TFA exposure to 10–15 minutes to minimize acidolysis of sensitive groups .

- Low-Temperature Coupling : Perform reactions at 0°C to reduce racemization .

- Coupling Agent Screening : Test carbodiimides (e.g., DCC) vs. phosphonium salts (e.g., PyBOP) for efficiency .

Methodological: How to design a reproducible synthesis protocol for Boc-Alg(Boc)₂-OH?

Methodological Answer:

- Literature Benchmarking : Review primary sources for established SPPS protocols and adapt parameters (e.g., solvent ratios, coupling times) .

- Control Experiments : Include blank resin tests to confirm absence of nonspecific binding.

- Replication : Perform triplicate syntheses to assess batch-to-batch variability .

Methodological: What ethical and data integrity standards apply to publishing research involving Boc-Alg(Boc)₂-OH?

Methodological Answer:

- FAIR Data Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in public repositories like Zenodo) .

- Ethical Reporting : Disclose synthesis failures, solvent waste protocols, and conflicts of interest .

- Peer Review : Submit to journals requiring rigorous analytical validation (e.g., ≥98% purity via TLC/HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.